Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate
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Overview
Description
Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a tetrahydropyridine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate typically involves the reaction of a suitable oxane derivative with a tetrahydropyridine precursor under controlled conditions. Common reagents used in the synthesis include tert-butyl chloroformate and base catalysts such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(pyridin-4-yl)oxane-4-carboxylate
- Tert-butyl 4-(piperidin-4-yl)oxane-4-carboxylate
- Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxamide
Uniqueness
Tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate is unique due to the presence of both the tetrahydropyridine and oxane rings, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
tert-butyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)15(6-10-18-11-7-15)12-4-8-16-9-5-12/h4,16H,5-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZFBNCSYNNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)C2=CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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